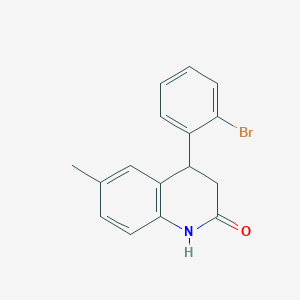![molecular formula C9H9N3O2S B5017170 3-[(2-pyridinylamino)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B5017170.png)
3-[(2-pyridinylamino)methyl]-1,3-thiazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(2-pyridinylamino)methyl]-1,3-thiazolidine-2,4-dione, also known as PPARγ agonist, is a compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound has been studied for its ability to modulate the activity of peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that plays a crucial role in various physiological processes.
Mechanism of Action
The mechanism of action of 3-[(2-pyridinylamino)methyl]-1,3-thiazolidine-2,4-dioneγ agonists involves the activation of this compoundγ, which regulates the expression of various genes involved in glucose and lipid metabolism, inflammation, and cell proliferation. This compoundγ agonists bind to the ligand-binding domain of this compoundγ, inducing a conformational change that allows the receptor to interact with co-activators and initiate gene transcription.
Biochemical and Physiological Effects:
Studies have shown that this compoundγ agonists, including this compound, can improve insulin sensitivity, reduce inflammation, and induce apoptosis in cancer cells. These compounds have also been shown to modulate lipid metabolism, reduce oxidative stress, and improve endothelial function.
Advantages and Limitations for Lab Experiments
One of the advantages of using 3-[(2-pyridinylamino)methyl]-1,3-thiazolidine-2,4-dione in lab experiments is its specificity for this compoundγ, which allows for the selective modulation of this compoundγ activity. However, the limitations of using this compound include its potential toxicity and the need for careful dosing to avoid adverse effects.
Future Directions
Future research on 3-[(2-pyridinylamino)methyl]-1,3-thiazolidine-2,4-dione could focus on its potential therapeutic applications in other diseases, including neurodegenerative disorders and cardiovascular disease. Additionally, studies could investigate the use of this compound in combination with other drugs or therapies to enhance its therapeutic effects. Further research could also explore the potential side effects of this compound and develop strategies to mitigate these effects.
Synthesis Methods
The synthesis of 3-[(2-pyridinylamino)methyl]-1,3-thiazolidine-2,4-dione involves the reaction of 2-pyridinylamine with 2-chloroacetic acid followed by the reaction with thiosemicarbazide. The resulting compound is then treated with acetic anhydride to obtain the final product.
Scientific Research Applications
3-[(2-pyridinylamino)methyl]-1,3-thiazolidine-2,4-dioneγ agonists, including this compound, have been extensively studied for their potential therapeutic applications in various diseases, including diabetes, cancer, and inflammation. Studies have shown that this compoundγ agonists can improve insulin sensitivity, reduce inflammation, and induce apoptosis in cancer cells.
properties
IUPAC Name |
3-[(pyridin-2-ylamino)methyl]-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2S/c13-8-5-15-9(14)12(8)6-11-7-3-1-2-4-10-7/h1-4H,5-6H2,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFYSTTRXCNRTLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)S1)CNC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-nitrophenyl 3-[(4-bromophenyl)sulfonyl]benzenesulfonate](/img/structure/B5017113.png)
![1-methyl-4-[3-(5-methyl-2-furyl)butyl]piperazine](/img/structure/B5017115.png)

![N-benzyl-N-{[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-1-butanamine](/img/structure/B5017124.png)
![1-isobutyl-8-(2-pyridinylmethyl)-3-[3-(3-pyridinyl)propyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5017135.png)
![3-(aminocarbonyl)-1-[2-(dimethylamino)ethyl]pyridinium chloride hydrochloride](/img/structure/B5017140.png)
![3-[(3-chloro-4-methylphenyl)amino]-1-(4-methoxyphenyl)-3-phenyl-1-propanone](/img/structure/B5017146.png)
![N-(5-chloro-2-pyridinyl)-1-[(4-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5017147.png)
![5-[2-(4-methoxyphenyl)-2-oxoethyl]-1-methyl-2-phenyl-1H-imidazo[4,5-c]pyridin-5-ium bromide](/img/structure/B5017152.png)
![3-[(3-chloro-4-fluorophenyl)amino]-1-(4-methylphenyl)-2-propen-1-one](/img/structure/B5017160.png)
![N-[3-(acetylamino)-4-methylphenyl]-2-(2-thienyl)acetamide](/img/structure/B5017178.png)
![N-benzyl-3-{[1-(1,3-thiazol-2-ylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5017192.png)